molecular formula C8H8N2O2 B190160 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 148890-63-5

5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B190160
M. Wt: 164.16 g/mol
InChI Key: GXGYWLOHPYNWFE-UHFFFAOYSA-N
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Description

5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound . It is a part of the benzoxazine family, which has been studied for their excellent properties when used with suitable raw materials .


Synthesis Analysis

The synthesis of benzoxazine derivatives has been reported in several studies. For instance, a new benzoxazine monomer was synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol . Another study reported a TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .


Molecular Structure Analysis

The chemical structure of benzoxazine derivatives has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR,13C-NMR) .


Chemical Reactions Analysis

Benzoxazine derivatives have been involved in various chemical reactions. For instance, a Rh/ (S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2- (2-oxo-2H-benzo [b] [1,4]oxazin-3 (4H)-ylidene)acetate esters was successfully developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives have been studied. For example, the polymerization behavior of a benzoxazine monomer was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .

Scientific Research Applications

Corrosion Inhibition

Studies on benzoxazine derivatives, including those similar to 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency varies with the nitrogen content, concentration, and molecular weight of the inhibitor, achieving high inhibition efficiencies at optimal concentrations (Kadhim et al., 2017).

Synthetic Applications

Research has explored the synthesis of various derivatives of 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one for potential applications in material science and pharmaceuticals. For example, compounds synthesized from this chemical have been used in the creation of isoindoline diones, showcasing the versatility of this compound in synthetic organic chemistry (Xiaoguang & Du-lin, 2005).

Antimicrobial Properties

Derivatives of 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The structure of these compounds, especially the presence of fluorine atoms, has been linked to enhanced antimicrobial activity, highlighting the potential for developing new antimicrobial agents from this chemical framework (Fang et al., 2011).

Chemoenzymatic Synthesis for Pharmaceutical Precursors

The chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives from 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one has been reported. This approach has led to the development of key precursors for antimicrobial agents such as Levofloxacin, demonstrating the compound's role in the innovative synthesis of pharmaceutical intermediates (López-Iglesias et al., 2015).

Novel Syntheses and Biological Evaluation

The compound has been central to the development of novel synthetic pathways for producing various bioactive molecules. These pathways have led to the creation of potential new drug candidates with anticancer, antimicrobial, and platelet aggregation inhibiting activities, showcasing the broad potential of 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one in medicinal chemistry and drug development (Cantillo et al., 2017).

Safety And Hazards

The compound 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for the study of benzoxazine derivatives could involve the development of more efficient synthesis methods , the exploration of their potential applications , and the investigation of their biological activities .

properties

IUPAC Name

5-amino-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGYWLOHPYNWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444949
Record name 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

148890-63-5
Record name 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one
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